molecular formula C17H26N4O2 B2587009 N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 941975-62-8

N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No.: B2587009
CAS No.: 941975-62-8
M. Wt: 318.421
InChI Key: IYAPCGUZAFXCRK-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a synthetic oxalamide-based compound of significant interest in early-stage pharmacological and chemical research. Its molecular architecture, featuring dual dimethylamino groups and an allyl-substituted oxalamide core, is engineered for targeted molecular interaction. This structural motif is commonly investigated for its potential to modulate protein-protein interactions and enzyme activity, particularly in the context of neurological disorders and cellular signaling pathways. Preliminary research on analogous compounds suggests potential utility as a scaffold for developing novel probes in receptor binding studies. Further investigation is required to fully elucidate its precise mechanism of action, binding affinity, and specificity. This product is intended for use in controlled laboratory settings to facilitate the exploration of new therapeutic agents and biological mechanisms.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-6-11-18-16(22)17(23)19-12-15(21(4)5)13-7-9-14(10-8-13)20(2)3/h6-10,15H,1,11-12H2,2-5H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAPCGUZAFXCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide typically

Biological Activity

N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound's structure can be broken down as follows:

  • Molecular Formula: C17H24N4O2
  • Molecular Weight: 316.40 g/mol

Synthesis Pathway

The synthesis typically involves several steps:

  • Preparation of the Dimethylaminophenyl Intermediate:
    • Reaction of 4-(dimethylamino)aniline with an appropriate alkylating agent to form the dimethylaminophenyl group.
  • Formation of the Allyl Group:
    • The allyl amine is introduced through nucleophilic substitution.
  • Oxalamide Formation:
    • The final step involves reacting the intermediate with oxalyl chloride in the presence of a base like triethylamine, yielding the oxalamide linkage.

This multi-step synthesis allows for the introduction of various functional groups that can influence the biological activity of the compound.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors.

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those involved in cholinergic neurotransmission, similar to other oxalamide derivatives that show activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
  • Receptor Binding: Its structural components suggest potential binding to various receptors, which could modulate signal transduction pathways and gene expression related to neurological disorders.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of this compound on AChE and BuChE:

  • IC50 Values: Preliminary data indicate that this compound exhibits promising IC50 values in the low micromolar range against BuChE, suggesting significant potency compared to standard compounds like donepezil .

Case Studies

  • Alzheimer's Disease Research:
    • A study demonstrated that compounds similar to this compound showed improved selectivity towards BuChE, making them candidates for developing new treatments for Alzheimer's disease .
  • Antimicrobial Activity:
    • Other derivatives have been tested for antimicrobial properties, indicating that modifications in the dimethylamino and allyl groups could enhance efficacy against bacterial strains.

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundAllyl, Dimethylamino groupsAChE/BuChE InhibitorLow Micromolar
N1-allyl-N2-(2-(4-methoxyphenyl)-2-(indolin-1-yl)ethyl)oxalamideMethoxy group instead of DimethylaminoVariable ActivityModerate
N1-allyl-N2-(2-(4-chlorophenyl)-2-(indolin-1-yl)ethyl)oxalamideChlorophenyl groupAltered ReactivityHigh

Comparison with Similar Compounds

N-[2-(Dimethylamino)Ethyl]-N'-(2-Hydroxy-4-Vinylphenyl)Oxalamide Dinuclear Zinc Complex

  • Structure: Similar oxalamide backbone but lacks the allyl group and 4-(dimethylamino)phenyl substituent. Instead, it has a hydroxy-vinylphenyl group and a single dimethylaminoethyl chain.
  • Function: Acts as a functional monomer in chitosan-based molecular imprinting systems. The hydroxy and vinyl groups enable covalent bonding with chitosan, while the dimethylaminoethyl chain facilitates metal coordination (e.g., Zn²⁺) .
  • Key Differences: Property Target Compound Analog Substituents Allyl + 4-(dimethylamino)phenyl Hydroxy-vinylphenyl Metal Coordination Likely enhanced due to dual dimethylamino groups Confirmed for Zn²⁺ via crystallography Applications Hypothesized for advanced polymers or drug delivery Used in chitosan-based recognition systems

Functional Analogs in Polymer Chemistry

Ethyl 4-(Dimethylamino)Benzoate vs. 2-(Dimethylamino)Ethyl Methacrylate

  • Relevance: Both compounds are co-initiators in resin cements, sharing dimethylamino groups that influence reactivity and physical properties.
  • Comparison with Target Compound: Property Ethyl 4-(Dimethylamino)Benzoate 2-(Dimethylamino)Ethyl Methacrylate Target Compound Reactivity Higher degree of conversion in resins Lower conversion, but enhanced by DPI Likely moderate due to steric hindrance Electron-Donating Single dimethylamino group on benzoate Dimethylamino on ethyl chain Dual dimethylamino groups (ethyl + phenyl) Physical Properties Superior flexural strength Improved with higher amine concentration Unreported; steric bulk may reduce solubility
  • However, steric hindrance from the allyl and phenyl groups could limit its efficiency in resin systems . Unlike 2-(dimethylamino)ethyl methacrylate, the target compound lacks a polymerizable methacrylate group, restricting its direct use in free-radical polymerization.

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